molecular formula C17H30NNaO5 B1681044 Sodium lauroyl glutamate CAS No. 29923-31-7

Sodium lauroyl glutamate

Cat. No. B1681044
CAS RN: 29923-31-7
M. Wt: 351.4 g/mol
InChI Key: IWIUXJGIDSGWDN-UQKRIMTDSA-M
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Description

Sodium Lauroyl Glutamate is a mild surfactant and cleansing agent used in various cosmetic products, such as shampoos, facial cleansers, and body washes . It is derived from natural sources, like coconut oil and fermented sugar . The general purpose of Sodium Lauroyl Glutamate within cosmetic products is to help create a gentle lather and remove dirt, oils, and impurities from the skin and hair .


Synthesis Analysis

Sodium Lauroyl Glutamate is typically made through a fermentation process using natural sources such as coconut oil and fermented sugar . It is obtained by the reaction of lauroyl chloride with glutamic acid and sodium hydroxide .


Molecular Structure Analysis

The chemical formula of Sodium Lauroyl Glutamate is C17H30NNaO5 . It is the sodium salt from the lauric acid of glutamic acid .


Chemical Reactions Analysis

In the presence of cationic cellulose JR30 M, the surface tension of Sodium Lauroyl Glutamate is reduced to a lower level in the given time interval due to the strong interaction . An association complex forms between Sodium Lauroyl Glutamate and JR30 M .


Physical And Chemical Properties Analysis

Sodium Lauroyl Glutamate is soluble in water and stable . It has a moderate foaming power and exhibits good detergency . The critical micelle concentration (CMC) of Sodium Lauroyl Glutamate was determined using the Wilhelmy plate method .

Scientific Research Applications

Mineral Processing

SLG has been used as a flotation collector in the processing of minerals, specifically in cassiterite flotation . It has shown to effectively collect cassiterite and have superior selectivity against quartz over a wide pH range . The maximum recovery of cassiterite in the presence of SLG was 93.2%, while the quartz recovery was consistently lower than 8% .

Green Surfactant

SLG is a stable and inexpensive green surfactant . It is chemisorbed onto the cassiterite surface, and the polar groups of SLG anions (the carboxyl and amide groups) chelate with the Sn ions on the cassiterite surface to form five-membered rings . This structure allows SLG to attach firmly to the cassiterite surface, effectively recovering cassiterite .

Phase Behavior Studies

The temperature-concentration phase diagram of SLG has been constructed using the dynamic light scattering system (DLS) and polarised optical microscopy (POM) . The calculated theoretical data were combined with the actual observed data from the phase diagram .

Skin Cleansing Cosmetics

SLG is used in the formulation of skin cleansing cosmetics . It is known for its gentle and effective cleansing properties, making it a popular ingredient in many skincare products.

Microbial Growth Acceleration

SLG can provide nutrition for microorganisms and accelerate their growth . This property is particularly useful in the field of biodegradation, where it can promote the degradation of certain substances .

Reduction of Oil/Water Interface Tension

SLG can reduce the tension at the oil/water interface . This property makes it useful in a variety of applications, including enhanced oil recovery and the formulation of emulsions .

Mechanism of Action

Target of Action

Sodium Lauroyl Glutamate (SLG) is an anionic surfactant of the amino acid category . It primarily targets the skin and hair, where it acts as a cleansing agent . Its role is to remove dirt, oils, and impurities without stripping the skin of its natural oils .

Mode of Action

SLG interacts with its targets (skin and hair) by reducing the surface tension . This allows it to encapsulate and lift away dirt and oils, which can then be rinsed off with water . Furthermore, an association complex forms between SLG and other substances, such as cationic cellulose JR30 M, which further reduces the equilibrium surface tension .

Biochemical Pathways

This involves the reduction of surface tension, allowing the surfactant to interact with dirt and oils and remove them from the skin or hair . Additionally, SLG can provide nutrients for microorganisms, accelerating their growth .

Pharmacokinetics

Instead, it acts on the surface of the skin or hair and is then rinsed off .

Result of Action

The action of SLG results in effective cleansing of the skin and hair. It removes dirt, oils, and impurities, leaving the skin feeling soft and supple, and the hair soft, glossy, and easy to comb . It’s also noted for its mild nature, making it suitable for sensitive skin .

Action Environment

The action of SLG can be influenced by environmental factors such as temperature and concentration . For instance, the surface tension reduction ability of SLG can be enhanced when mixed with other substances like cationic cellulose JR30 M . Additionally, its phase behavior, including its critical micelle concentration (CMC) and critical packing parameter (CPP), can be affected by changes in temperature and concentration .

properties

IUPAC Name

sodium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIUXJGIDSGWDN-UQKRIMTDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29047-63-0 (Parent)
Record name Sodium lauroyl glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90885464
Record name L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium lauroyl glutamate

CAS RN

29923-31-7
Record name Sodium lauroyl glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen N-(1-oxododecyl)-L-glutamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Sodium lauroyl glutamate is an anionic amino acid-based surfactant known for its mildness. [] It is commonly used in cosmetics and personal care products, particularly in shampoos and cleansers, for its cleansing and foaming properties. [, , ]

A: Studies show that SLG interacts strongly with other surfactants. For example, when combined with the cationic surfactant dodecyl tri-methyl ammonium chloride (DTAC), SLG forms mixed micelles, significantly reducing the critical micelle concentration (CMC) of the system. [] This interaction enhances solubility, lowers the Krafft point of SLG, and improves application performance. []

A: Yes, SLG can interact with polymers like hydroxypropyl methylcellulose (HPMC). [] This interaction is indicated by changes in surface tension and viscosity, suggesting a link between the surfactant and polymer. [] This property makes HPMC useful for thickening SLG solutions, which is often challenging with traditional viscosity modifiers. []

A: Yes, the fatty acid chain length in acylglutamate surfactants like SLG can influence their cytotoxic effects. [] Further research is needed to fully understand the impact of chain length on other properties.

A: Research suggests that SLG is a more effective and selective collector for cassiterite flotation compared to BHA. [] SLG exhibits a higher recovery rate for cassiterite and a lower recovery rate for quartz, indicating superior selectivity. []

A: SLG is believed to be chemisorbed onto the cassiterite surface. [] Spectroscopic analyses (FTIR and XPS) indicate that the carboxyl and amide groups of SLG anions chelate with tin ions on the cassiterite surface, forming strong five-membered rings that facilitate effective cassiterite recovery. []

A: Yes, SLG has been successfully used as an emulsifier in the synthesis of fluoro-silicone polyacrylate latex and polyacrylate latex containing fluorine and silicon. [, ] These latexes exhibit improved thermal stability and hydrophobic properties. [, ]

A: Incorporation of SLG as a stabilizer in the synthesis of (meth)acrylate water-borne latexes can significantly impact the thermomechanical properties of the resulting films. [] Studies show that films made with SLG exhibit notable resistance to breaking compared to those stabilized with SDS. []

A: The Cosmetic Ingredient Review Expert Panel has assessed the safety of SLG and other amino acid alkyl amides. [] Based on available data, the panel concluded that these ingredients are safe for use in cosmetics at current practices of use and concentration, provided they are formulated to be non-irritating. []

A: Research suggests that SLG can be a component in the production of biodegradable spandex for paper diapers. [] When combined with potassium dodecyl phosphate and UV-320, SLG contributes to the biodegradation promotion composition of the spandex. []

A: A recent study explored the use of SLG in a paper-based, skin-attachable sensor that utilizes triboelectricity. [] This sensor also exhibits antibacterial properties and is both water and oil soluble. []

A: In the paper-based sensor, SLG is a key component of the triboelectric nanogenerator (TENG). [] The SLG-based TENG demonstrates potential for applications as a skin-attachable sensor, writing sensor, water leakage sensor, and humidity sensor. []

A: While SLG is typically an organogelator, it can form hydrogels through a surfactant-mediated gelation process. [] This involves solubilizing SLG in aqueous micellar solutions of anionic or cationic surfactants. []

A: SLG-based hydrogels exhibit a reversible sol-gel transition and responsiveness to various stimuli. [] The properties of the hydrogel can be tuned by altering the type of surfactant used, leading to variations in gelation temperature, viscosity, and self-assembled structures. []

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